beta-Cyclocitral-d5

Description

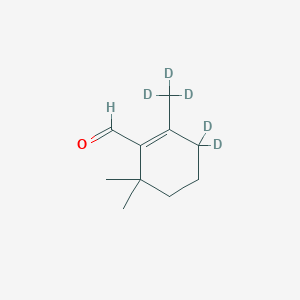

Structure

3D Structure

Properties

IUPAC Name |

3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQGCGNUWBPGTQ-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486726 | |

| Record name | Pentadeuterio-|A-cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78995-98-9 | |

| Record name | Pentadeuterio-|A-cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Beta Cyclocitral D5

De Novo Synthetic Approaches to Beta-Cyclocitral-d5

De novo synthesis of this compound involves constructing the molecule from simpler deuterated building blocks. This allows for precise control over the position and number of deuterium (B1214612) atoms incorporated.

Deuteration of Beta-Cyclocitral (B22417) Precursors

One strategy involves the deuteration of precursors to beta-Cyclocitral. For example, the synthesis of d6-beta-ionone and d6-beta-cyclocitral has been achieved starting from deuterated acetone (B3395972) (d6-acetone). researchgate.netresearchgate.net Beta-ionone (B89335) is a structural analog and precursor in the synthesis of various retinoids and apocarotenoids. researchgate.netmdpi.com Deuteration of the methyl ketone of beta-ionone can be achieved through base-catalyzed hydrogen-deuterium exchange in D₂O, leading to high deuterium incorporation at the methyl carbon. mdpi.com

Another method involves the reduction of beta-cyclogeranic acid using lithium aluminum deuteride (B1239839) (LiAlD₄). Dissolving beta-cyclogeranic acid in anhydrous tetrahydrofuran (B95107) (THF) and slowly adding LiAlD₄ at 0°C, followed by stirring and quenching with D₂O, can yield this compound after purification via vacuum distillation. This method has been reported to achieve 85–90% isotopic purity with a yield of 65%.

Utilization of Deuterated Reagents in Controlled Organic Syntheses

Deuterated reagents play a crucial role in introducing deuterium at specific positions during controlled organic synthesis. For instance, the use of LiAlD₄ as a reducing agent is a direct example of this approach. Other methods involve pH-dependent hydrogen isotope exchange (HIE) processes using D₂O as the deuterium source, often catalyzed by transition metals. researchgate.netresearchgate.net These techniques allow for efficient and selective introduction of deuterium at specific positions within alkyl chains or other functional groups. researchgate.netresearchgate.net

Role of Catalysis in Site-Specific Deuterium Incorporation

Catalysis is essential for achieving site-specific deuterium incorporation and improving reaction efficiency. Catalytic deuteration of beta-Cyclocitral using deuterium gas (D₂) in the presence of palladium or platinum catalysts is a widely adopted method. This approach selectively replaces hydrogen atoms at the methyl and aldehyde functional groups. Under specific conditions, such as using 5% Pd/C or PtO₂ as the catalyst in deuterated ethanol (B145695) (C₂D₅OD) at 25–40°C and 1–3 atm D₂, greater than 95% isotopic incorporation can be achieved at the methyl groups (C-6 and C-2) and the aldehyde proton. Kinetic studies have shown that elevated pressures can reduce side reactions.

Another example of catalysis in deuterium incorporation involves iridium-catalyzed ortho-deuteration of aryl sulfones. acs.org While not directly related to beta-Cyclocitral synthesis, it illustrates the principle of using specific catalysts to direct deuterium to desired positions.

Development of Scalable Synthesis Protocols for Deuterated Apocarotenoids

The development of scalable synthesis protocols is crucial for providing sufficient quantities of deuterated apocarotenoids like this compound for research and analytical applications. A scalable synthesis of d6-beta-ionone and d6-beta-cyclocitral has been reported starting from d6-acetone. researchgate.netresearchgate.net This highlights the potential for producing deuterated this compound on a larger scale.

Different synthesis methods for this compound offer varying levels of isotopic purity, yield, and cost. Catalytic deuteration is often preferred for industrial production due to its balance of cost and efficiency.

Here is a comparison of some synthesis methods:

| Method | Isotopic Purity | Yield |

| Catalytic Deuteration | 97–99% | 80% |

| LiAlD₄ Reduction | 85–90% | 65% |

| Continuous Flow | 98% | 82% |

Note: Cost data (USD/g) was available but is not included as per instructions to exclude certain content.

Optimization studies aim to improve the purity and yield for specific applications. For example, a 2024 study optimized this compound synthesis for metabolomics, achieving 99.2% purity using modified conditions (2.5 atm D₂, 10% Pd/C, 35°C).

Biosynthetic Pathways Implicated in Beta-Cyclocitral Formation

In biological systems, beta-Cyclocitral is primarily formed from the oxidative cleavage of beta-carotene (B85742). researchgate.netencyclopedia.pubnih.govfrontiersin.org This process can occur enzymatically or non-enzymatically. encyclopedia.pubnih.gov

Enzymatic Oxidative Cleavage Mechanisms of Carotenoids

The enzymatic formation of beta-Cyclocitral is catalyzed by carotenoid cleavage dioxygenases (CCDs). encyclopedia.pubnih.govfrontiersin.org Specifically, cleavage of all-trans-beta-carotene at the C7'-C8' double bond by enzymes like CtCCD4b can produce beta-Cyclocitral. researchgate.netencyclopedia.pub Other enzymes, such as certain lipoxygenases, have also been shown to mediate beta-Cyclocitral formation. researchgate.net

The CCD family of enzymes exhibits substrate and cleavage site specificity, leading to the formation of various apocarotenoids. researchgate.net While some CCDs are involved in the biosynthesis of hormones like abscisic acid (ABA) and strigolactones, others, like CCD4b, are implicated in beta-Cyclocitral production. encyclopedia.pubnih.govresearchgate.netpnas.org Non-enzymatic oxidation of beta-carotene by reactive oxygen species, particularly singlet oxygen (¹O₂), can also lead to beta-Cyclocitral formation. researchgate.netencyclopedia.pubnih.gov

The biosynthesis of carotenoids, the precursors to beta-Cyclocitral, involves a series of enzymatic steps starting from the condensation of geranylgeranyl diphosphate (B83284) to form phytoene, followed by desaturation and cyclization reactions to produce various carotenoids, including beta-carotene. mdpi.com These pathways are located in plastids in plants. mdpi.com

Non-Enzymatic Oxidative Cleavage Processes and Reactive Oxygen Species Involvement

Beta-cyclocitral can be produced through the non-enzymatic oxidative cleavage of beta-carotene, often triggered by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂) oup.comfrontiersin.orgnih.govmdpi.com. Singlet oxygen is a highly reactive species generated in photosynthetic organisms, especially under stressful environmental conditions like high light, where it can be produced at the photosystem II (PSII) reaction center oup.comresearchgate.net. Beta-carotene molecules located in the PSII reaction center are primary targets for ¹O₂ oxidation, leading to the formation of various oxidized derivatives, including beta-cyclocitral oup.comresearchgate.net. This non-enzymatic oxidation of carotenoids and the resulting cleavage products, such as beta-cyclocitral, are involved in the sensing and signaling of ROS and photooxidative stress in photosynthetic organisms oup.comnih.gov. The oxidative breakdown of beta-carotene endoperoxides, which can form from the interaction of triplet beta-carotene with molecular oxygen, can also generate apocarotenoids like beta-cyclocitral mdpi.com.

Functional Roles of Carotenoid Cleavage Dioxygenases (CCDs) and Lipoxygenases (LOX) in Apocarotenoid Biogenesis

Apocarotenoids, including beta-cyclocitral, are also generated through the enzymatic cleavage of carotenoids catalyzed by carotenoid cleavage dioxygenases (CCDs) frontiersin.orgfrontiersin.org. CCDs are a superfamily of non-heme iron proteins that catalyze the oxygenolytic fission of alkene bonds in carotenoids nih.gov. Different CCD enzymes exhibit varying substrate specificities and regioselectivities nih.gov.

Beta-cyclocitral can be formed by enzymes belonging to a subgroup of the CCD4 clade frontiersin.org. For example, CsCCD4c from Crocus sativus has been shown to cleave beta-carotene at different sites to produce beta-ionone and beta-cyclocitral frontiersin.org. Overexpression of VvCCD4b from grapevine in Saccharomyces cerevisiae accumulating beta-carotene also resulted in the formation of beta-ionone and beta-cyclocitral frontiersin.org. While non-enzymatic oxidation by singlet oxygen is considered a predominant pathway for beta-cyclocitral accumulation in plants, enzymatic production by CCD4 has been observed in specific species like Citrus and Crocus mdpi.com.

Recent research also indicates that lipoxygenases (LOX) can mediate the formation of beta-cyclocitral frontiersin.org. Studies have shown that the amount of beta-cyclocitral (and other carotenoid-derived volatiles) can be proportional to the expression level of 13S-lipoxygenase, such as TomLoxC in tomato and LOX2 in Arabidopsis frontiersin.orgmdpi.comresearchgate.net. LOX enzymes are known to catalyze the oxygenation of unsaturated fatty acids, but evidence suggests their involvement in apocarotenoid biogenesis as well mdpi.com.

Advanced Isotopic Labeling Beyond Deuterium for Metabolic Tracing Studies

While deuterium labeling, as seen with this compound, is a common strategy for metabolic tracing, other stable isotopes are also utilized to gain deeper insights into metabolic pathways springernature.com. Stable isotope tracing allows researchers to follow the fate of a metabolic substrate through biochemical reactions, providing information about metabolic flux and pathway activity springernature.combitesizebio.com.

Besides deuterium (²H), commonly used stable isotopes for metabolic tracing include Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) bitesizebio.com. ¹³C-labeled compounds, such as ¹³C-labeled glucose or ¹³CO₂, are widely used to track carbon flow through central metabolic pathways like glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway nih.govresearchgate.net. ¹⁵N-labeled compounds can be used to study nitrogen metabolism and protein turnover .

The choice of isotope and labeling strategy depends on the specific metabolic pathway and research question bitesizebio.com. Advanced isotopic labeling techniques can involve uniform labeling of all atoms of a certain element in a molecule or selective labeling at specific positions sigmaaldrich.com. The incorporation of stable isotopes can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) bitesizebio.comsigmaaldrich.com. High-resolution mass spectrometry is particularly useful for distinguishing metabolites with small mass differences and for analyzing isotopologue distributions nih.gov.

Stable isotope labeling is a powerful tool that complements metabolomics by providing dynamic information about pathway activity, in contrast to the static snapshots provided by metabolomics alone bitesizebio.com.

Advanced Analytical Techniques in Beta Cyclocitral D5 Research

Mass Spectrometry-Based Quantification Methodologies

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. When coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS allows for the analysis of complex mixtures. The use of stable isotope-labeled internal standards like beta-Cyclocitral-d5 is crucial in these methodologies to improve the accuracy and reliability of quantification by compensating for variations during sample preparation, matrix effects, and instrument performance. ontosight.aitum.defrontiersin.org

Principles and Applications of Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is considered a gold standard for accurate quantification of target analytes in complex matrices. ontosight.aifrontiersin.org The principle involves adding a known amount of a stable isotope-labeled analog of the analyte (the internal standard) to the sample at an early stage of the analytical process. ontosight.aitum.de Because the labeled standard is chemically and physically very similar to the endogenous analyte, they behave almost identically throughout sample preparation and analysis. tum.defrontiersin.org The ratio of the signal intensity of the analyte to that of the labeled internal standard is measured by mass spectrometry. ontosight.aitum.de This ratio, rather than the absolute signal intensity, is used to determine the concentration of the analyte by referencing a calibration curve prepared with known ratios of the analyte and internal standard. ontosight.ai SIDA effectively compensates for losses during sample processing and matrix effects that can suppress or enhance ionization in the mass spectrometer, leading to highly accurate and precise quantification. ontosight.aitum.defrontiersin.org

This compound, as a deuterated analog of beta-Cyclocitral (B22417), is ideally suited for SIDA when quantifying beta-Cyclocitral or structurally related compounds. Its isotopic label provides a distinct mass shift, allowing for clear differentiation from the native compound in the mass spectrometer while retaining similar chromatographic and ionization properties.

This compound as a Precision Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and detection of volatile and semi-volatile organic compounds. Beta-Cyclocitral is a volatile compound, making GC-MS a suitable method for its analysis. wikipedia.org this compound is employed as a precision internal standard in GC-MS for the identification and quantification of volatile compounds. smolecule.com The addition of this compound to samples analyzed by GC-MS allows for accurate quantification by accounting for variations in injection volume, column performance, and detector response. researchgate.net

In studies involving the analysis of volatile compounds, such as those produced by cyanobacteria, GC-MS is frequently utilized. While beta-cyclocitral itself is an analyte of interest in such studies, deuterated internal standards like geosmin-d3 (B1141081) are commonly used to improve the accuracy of VOC quantification via techniques like Solid Phase Microextraction (SPME) coupled with GC-MS. researchgate.netmdpi.comresearchgate.net The application of this compound as an internal standard in GC-MS for quantifying beta-cyclocitral or other volatile apocarotenoids leverages the principles of SIDA to achieve high accuracy and reliability in complex matrices. smolecule.comresearchgate.net

This compound as a Precision Internal Standard in Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the separation, identification, and quantification of a wide range of compounds, including those that are less volatile or thermally labile than those typically analyzed by GC-MS. SIDA coupled with LC-MS/MS is a sensitive and highly specific technique for precise quantification of trace substances from complex matrices. brauwelt.comresearchgate.net

This compound serves as an internal standard in mass spectrometry applications, including LC-MS/MS, for quantifying volatile organic compounds due to its distinct mass profile. smolecule.com Although beta-cyclocitral is volatile, LC-MS/MS can be advantageous for analyzing it or its derivatives in certain complex biological or environmental matrices where co-eluting compounds might interfere with GC-MS analysis, or when analyzing less volatile metabolites of beta-cyclocitral. The use of this compound as an internal standard in LC-MS/MS allows for accurate quantification by compensating for matrix effects and variations in the LC-MS/MS system, similar to its role in GC-MS. researchgate.net Deuterated internal standards have been shown to reduce matrix effects in complex samples analyzed by LC-MS/MS, leading to improved precision.

Applications in High-Resolution Metabolomics Profiling

Metabolomics involves the comprehensive study of metabolites within a biological system. Accurate quantification of metabolites is essential in metabolomics research to understand biological processes and identify biomarkers. This compound is frequently used as an internal standard in metabolomics research due to its stable isotopic composition, which allows for accurate quantification of metabolites in biological samples. smolecule.com

SIDA is the method of choice for targeted metabolomics when stable isotope standards are available, as it effectively corrects for variations introduced during sample preparation and analysis. tum.de The use of this compound in high-resolution metabolomics profiling, typically coupled with MS, enables precise quantification of beta-cyclocitral and related metabolites, such as apocarotenoids derived from beta-carotene (B85742). For instance, a study optimized the synthesis of this compound for use as an internal standard in tomato fruit metabolomics, enabling precise quantification of beta-carotene derivatives at nanogram levels.

Applications in Comprehensive Lipidomics Analysis

Lipidomics is the large-scale study of lipids in biological systems. Similar to metabolomics, accurate quantification of lipids is crucial in lipidomics research. While stable isotope-labeled internal standards are widely used in lipidomics for accurate quantification, the specific application of this compound in comprehensive lipidomics analysis is not commonly reported in the provided search results. clipidomics.com Internal standards used in lipidomics typically include deuterated or other isotopically labeled lipids or lipid classes that are chemically similar to the analytes being quantified.

Quantification of Volatile Organic Compounds (VOCs) in Complex Matrices

Volatile Organic Compounds (VOCs) are a diverse group of organic compounds that have high vapor pressure under normal conditions. Accurate quantification of VOCs in complex matrices, such as environmental samples, food products, and biological fluids, is important for various applications, including environmental monitoring, quality control, and health research. This compound serves as an internal standard in mass spectrometry for quantifying volatile organic compounds due to its distinct mass profile. smolecule.com

Methods involving SPME coupled with GC-MS are commonly used for the analysis of VOCs in complex matrices, including the analysis of beta-cyclocitral itself in water samples. researchgate.netmdpi.comnih.govresearchgate.netnih.gov The use of deuterated internal standards, such as this compound, in these methods helps to ensure accurate quantification by compensating for variations in extraction efficiency and instrumental analysis. researchgate.net Research findings demonstrate the effectiveness of SPME-GC/MS methods for analyzing VOCs like beta-cyclocitral, with reported linearity and detection limits. researchgate.netresearchgate.net

The following table summarizes some analytical performance data from studies using MS-based methods with internal standards for quantifying relevant compound types, illustrating the capabilities of these techniques.

| Analyte(s) | Matrix | Method | Internal Standard(s) | Linearity (R²) | LOD | Recovery (%) | Reference |

| β-blockers | Human plasma | SPE-LC-MS/MS | Oxprenolol (IS) | ≥ 0.996 | ≤ 5 pg on-column | Not specified | chromatographyonline.com |

| Geosmin (B144297) (GSM), 2-Methylisoborneol (B1147454) (2-MIB) | Environmental water | HS-SPME-GC-MS | d5-GSM, d3-MIB | > 0.999 | < 1.3 ng/L | 86.2 - 112.3 | researchgate.net |

| Anatoxin-a | Lake water | SPE-LC-MS/MS | Phenylalanine-d5 | Not specified | 0.65 ng/L | 73 - 97 | researchgate.net |

| β-cyclocitral | Microcystis culture | SPME GC/MS | Not specified (analyte focus) | Not specified | Not specified | Method dependent | mdpi.comnih.gov |

| β-carotene derivatives | Tomato fruit | MS (Metabolomics) | β-cyclocitral-d5 | Not specified | Nanogram levels | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules. For complex or isotopically labeled compounds like this compound, NMR provides detailed insights into atomic connectivity, spatial arrangement, and molecular motion hyphadiscovery.combruker.commdpi.comnih.gov.

Advantages of Deuterium (B1214612) Labeling in High-Resolution NMR Studies

Deuterium labeling offers significant benefits in high-resolution NMR spectroscopy. Replacing hydrogen atoms with deuterium, which has a different nuclear spin and gyromagnetic ratio, simplifies complex spectra by reducing spin-spin coupling and decreasing signal overlap synmr.innih.govutoronto.caacs.org. This leads to narrower linewidths and improved spectral resolution, particularly in studies of larger or more complex molecular systems nih.govutoronto.ca. For this compound, the specific deuteration pattern can simplify the proton NMR spectrum in the regions corresponding to the labeled methyl and dimethyl groups, making it easier to analyze signals from other parts of the molecule or to study interactions. Deuterated solvents are routinely used in NMR to avoid overwhelming proton signals from the solvent itself synmr.inacs.org.

Elucidation of Reaction Mechanisms and Conformational Dynamics via Isotopic Perturbation

Isotopic perturbation, particularly through deuterium labeling, can be a valuable technique for probing reaction mechanisms and conformational dynamics. By strategically placing deuterium atoms, researchers can observe kinetic isotope effects, which provide information about the transition state of a reaction acs.org. Changes in chemical shifts or coupling constants induced by isotopic substitution can also reveal details about molecular conformations and intramolecular interactions acs.org. While specific studies using isotopic perturbation with this compound for mechanistic or conformational analysis were not extensively detailed in the search results, the principle of using deuterium labeling to track reaction pathways and study molecular interactions via NMR is well-established nih.govsynmr.inacs.org. For instance, deuterium labeling allows for the monitoring of hydrogen/deuterium exchange processes, which can shed light on the accessibility and reactivity of specific sites within a molecule or during a reaction acs.org.

Optimization of Sample Extraction and Detection Protocols

The accurate analysis of volatile compounds like beta-cyclocitral often requires optimized sample preparation and detection methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for this purpose mdpi.comnih.govplos.org.

Impact of Sample Preparation Parameters (e.g., Heating, Acidification) on Analyte Formation and Detection

Sample preparation parameters significantly influence the efficiency of volatile extraction and can even affect the formation of analytes. For beta-cyclocitral, which can be a degradation product of carotenoids, parameters like heating and acidification during sample preparation have been shown to be critical researchgate.netrsc.orgscielo.brscielo.br.

Research on the analysis of beta-cyclocitral in cyanobacteria demonstrated that heating the sample was crucial for its detection via SPME, suggesting that beta-cyclocitral might not exist in its intact form within the cells but is formed during the heating process researchgate.net. Furthermore, acidification of the sample followed by storage was found to be even more effective than heating alone in terms of the amount of beta-cyclocitral detected researchgate.net. This indicates that acidic conditions can promote the formation of beta-cyclocitral from its precursors.

Studies on the thermal degradation of carotenoids in matrices like Dunaliella bardawil algae and sweet potato crisps also highlight the impact of heating temperature and time on the generation of volatile compounds, including beta-cyclocitral rsc.orgscielo.brscielo.br. Different heating methods, such as water bath heating and microwave irradiation, can yield varying amounts of beta-cyclocitral, emphasizing the need to optimize heating parameters for maximum analyte recovery scielo.brscielo.br.

The optimization of parameters such as extraction temperature and time in HS-SPME procedures is also essential for achieving maximum response areas for detected compounds nih.govscielo.br. For instance, studies on volatile analysis in Chinese liquor and Dunaliella bardawil have investigated the effect of extraction temperature and time on the yields of various volatile compounds, including beta-cyclocitral nih.govscielo.brscielo.br.

The following table summarizes some reported conditions and findings regarding the impact of heating and acidification on beta-cyclocitral detection:

| Sample Matrix | Preparation Method | Key Parameter(s) Varied | Observed Impact on Beta-Cyclocitral Detection | Source |

| Cyanobacteria | SPME | Heating (60 °C) | Critical for formation/detection; suggests formation during analysis. | researchgate.net |

| Cyanobacteria | SPME | Acidification (1M HCl) | More effective than heating alone for obtaining higher amounts after 1-h storage. | researchgate.net |

| Dunaliella bardawil | Water Bath Heating (WB) | Temperature, Time | Optimal yield between 60-87 °C for 30-75 min. | scielo.brscielo.br |

| Dunaliella bardawil | Microwave Irradiation (MW) | Temperature, Time | Optimal yield between 92-107 °C for 2.3-2.8 min; shorter time than WB for comparable or greater yield. | scielo.brscielo.br |

| Sweet Potato Crisps | Storage | Temperature, Time | Significant increase in beta-cyclocitral associated with beta-carotene degradation observed during storage at 45 °C after 3 weeks. | rsc.org |

These findings underscore the importance of carefully controlling sample preparation parameters when analyzing beta-cyclocitral, as they can significantly influence its presence and concentration in the final extract.

Mechanistic Investigations of Beta Cyclocitral D5 in Biological Systems

Cellular and Molecular Signaling Pathways Mediated by Beta-Cyclocitral (B22417)

Beta-cyclocitral has been identified as a significant bioactive compound and an endogenous regulator of plant development and stress responses. nih.govnih.gov It is a volatile organic compound that modulates key cellular and molecular signaling pathways, particularly in root systems and in response to environmental stimuli. nih.gov Research indicates that its signaling is independent of several well-known phytohormone pathways, such as those for auxin and brassinosteroids. nih.govnih.gov

Studies in model plant systems have demonstrated that beta-cyclocitral directly influences the cellular processes governing root growth by targeting the root meristem. The meristem is a region of undifferentiated cells responsible for primary and lateral root development.

Stimulation of Cell Division: Beta-cyclocitral actively promotes cell divisions within the root meristems. nih.govresearchgate.netcabidigitallibrary.org In Arabidopsis, treatment with beta-cyclocitral led to a significant increase in the number of meristematic cells, exceeding a 20% rise compared to untreated controls. nih.govplantae.org

Specificity of Action: This stimulatory effect is specific to cell proliferation, as research has shown that cell elongation in the root remains unchanged following beta-cyclocitral exposure. nih.gov This indicates that the compound's primary role in root growth is to enhance the population of undifferentiated cells in both primary and lateral root meristems. nih.gov

Conserved Function: The impact of beta-cyclocitral on root meristem cell division is a conserved mechanism observed across different plant species, including both eudicots like Arabidopsis and tomato, and monocots like rice. nih.govnih.gov

| Parameter | Observed Effect | Quantitative Finding | Affected Plant Systems | Source |

|---|---|---|---|---|

| Meristematic Cell Number | Increase | >20% increase in primary roots | Arabidopsis | nih.govplantae.org |

| Cell Elongation | No significant change | - | Arabidopsis | nih.gov |

| Affected Meristems | Primary and Lateral Roots | - | Arabidopsis, Tomato, Rice | nih.gov |

Beyond the primary root, beta-cyclocitral is a potent regulator of lateral root architecture, which is critical for water and nutrient uptake.

Promotion of Lateral Root Growth: Research has consistently found that beta-cyclocitral stimulates and enhances lateral root branching. nih.govnih.govresearchgate.net

Mechanism of Action: It acts by promoting cell divisions specifically within the lateral root primordia, which are the foundational structures for new lateral roots. nih.gov This action occurs after the initiation of the primordia and is crucial for their pre-emergence growth and successful establishment. nih.govplantae.org The result is a more robust and compact root system. plantae.org

Beta-cyclocitral functions as a signaling molecule that can instigate changes in gene expression within the nucleus, thereby orchestrating complex biological responses. nih.govmdpi.com

Retrograde Signaling: It is a key component of retrograde signaling, a communication pathway from the chloroplasts to the nucleus, particularly in response to stress. nih.govnih.gov

Stress Response Gene Activation: In Arabidopsis, beta-cyclocitral alters the expression of numerous nuclear-encoded genes, which enhances tolerance to abiotic stresses like drought and high light. mdpi.com In tomato plants, it upregulates a wide array of stress-responsive genes without triggering the biosynthesis of the stress hormones jasmonic acid (JA) and abscisic acid (ABA). nih.gov

Key Regulatory Factors: The molecular mechanism for this regulation in Arabidopsis involves the GRAS protein SCARECROW LIKE14 (SCL14) and the transcription factor ANAC102. nih.govnih.gov ANAC102 acts as a pivotal upstream component that controls other transcription factors and enzymes associated with the xenobiotic detoxification response. nih.gov

Conserved and Divergent Roles: While some functions are conserved, such as the downregulation of chlorophyll (B73375) synthesis genes in both Arabidopsis and the alga Chlamydomonas reinhardtii, its role in other pathways can be species-specific. nih.gov

| Gene/Protein | Function | Organism | Effect of Beta-Cyclocitral | Source |

|---|---|---|---|---|

| SCARECROW LIKE14 (SCL14) | GRAS Protein / Transcription Regulator | Arabidopsis | Induced, mediates stress response | nih.govnih.gov |

| ANAC102 | Transcription Factor | Arabidopsis | Activated, upstream regulator of detoxification response | nih.govnih.gov |

| MYC2, MYB44, ERFs | JA-dependent Transcription Factors | Tomato | Upregulated without JA biosynthesis | nih.gov |

| Chlorophyll Anabolism Genes (e.g., GUN4, CHLI1) | Chlorophyll Synthesis | Arabidopsis, Chlamydomonas | Downregulated | nih.gov |

Oxidative Stress Response Mechanisms and Cellular Homeostasis

Beta-cyclocitral is intrinsically linked to oxidative stress, as it is generated from the oxidation of β-carotene by reactive oxygen species (ROS). mdpi.comnih.gov It then functions as a stress signal, helping to establish cellular homeostasis. nih.govmdpi.com

A primary mechanism for cellular defense against oxidative stress is the enzymatic detoxification of ROS. Beta-cyclocitral is involved in signaling pathways that lead to the activation of these defense systems. nih.govmdpi.com During stress conditions where beta-cyclocitral is produced, plant cells typically upregulate various antioxidant enzymes to manage ROS levels and maintain homeostasis. nih.govmdpi.com This response includes the enhanced activity of key enzymes such as:

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

Peroxidase (POD): Reduces hydrogen peroxide by oxidizing various substrates.

The involvement of beta-cyclocitral in stress signaling suggests it contributes to the imitation of antioxidant crosstalk that results in the upregulation of these protective enzyme systems. nih.govmdpi.com

Singlet oxygen (¹O₂) is a highly reactive ROS produced in chloroplasts during photosynthesis, especially under high light stress. Beta-cyclocitral is a direct product of β-carotene oxidation by ¹O₂ and acts as a crucial messenger in the ¹O₂ signaling cascade. nih.govfrontiersin.org

Role as a ¹O₂ Messenger: Beta-cyclocitral functions as an intermediary in the ¹O₂ signaling pathway, translating the stress signal from the chloroplast into a change in nuclear gene expression. nih.govencyclopedia.pub This reprogramming shifts cellular resources from growth towards defense and acclimation. encyclopedia.pub

Induction of ¹O₂-Responsive Genes: Exogenous application of beta-cyclocitral has been shown to induce the expression of genes that are typically responsive to ¹O₂, confirming its role in this specific signaling pathway. nih.govmdpi.com This signaling helps mitigate photooxidative damage by activating detoxification and photoprotective mechanisms. frontiersin.org

Pathway Divergence: The role of beta-cyclocitral in ¹O₂ signaling appears to be highly evolved in terrestrial plants like Arabidopsis. frontiersin.org In contrast, studies on the green alga Chlamydomonas reinhardtii found that beta-cyclocitral does not induce tolerance to ¹O₂ and does not appear to be a major contributor to its ¹O₂-mediated stress signaling, suggesting the pathway is not universally conserved across all photosynthetic organisms. nih.govnih.gov

| Organism | Role in ¹O₂ Signaling | Key Findings | Source |

|---|---|---|---|

| Arabidopsis thaliana (Plant) | Key signaling messenger | Mediates retrograde signaling; induces ¹O₂-responsive genes; enhances tolerance to photooxidative stress. | frontiersin.orgmdpi.com |

| Chlamydomonas reinhardtii (Alga) | Not a significant contributor | Does not induce ¹O₂ tolerance; limited overlap in gene expression with ¹O₂ stress. | nih.govnih.gov |

Enhancement of Cellular Detoxification Capabilities via Transcription Factor Modulation

Beta-cyclocitral plays a significant role in enhancing cellular detoxification processes by modulating the expression and activity of specific transcription factors. nih.gov This mechanism is a key part of a protective retrograde response that helps mitigate damage from reactive oxygen species and toxic carbonyls that accumulate under conditions like photooxidative stress. nih.govoup.com The response initiated by beta-cyclocitral is akin to a xenobiotic detoxification pathway, which is typically involved in neutralizing foreign chemical compounds. nih.govencyclopedia.pub

Research in Arabidopsis thaliana has elucidated a hierarchical pathway where beta-cyclocitral induces the expression of the GRAS protein SCARECROW LIKE14 (SCL14). nih.govnih.gov SCL14, in conjunction with TGAII transcription factors, then activates the expression of a cascade of other transcription factors and enzymes involved in detoxification. nih.govmdpi.com A pivotal component in this cascade is ANAC102, which acts upstream of other ANAC transcription factors (such as ANAC002, ANAC032, and ANAC081) and many enzymes of the xenobiotic detoxification response. nih.govnih.gov The activation of this SCL14-dependent pathway leads to a lower accumulation of toxic compounds, thereby preventing cell death and enhancing tolerance to stress. nih.gov The transcriptome of plants treated with beta-cyclocitral shows an activation of these detoxification pathways, including the involvement of several glutathione-S-transferases (GSTs) and UDP-glycosyltransferases. encyclopedia.pubmdpi.com

| Key Transcription Factors and Proteins Modulated by Beta-Cyclocitral | Role in Cellular Detoxification |

| SCARECROW LIKE14 (SCL14) | A GRAS protein whose expression is induced by beta-cyclocitral; it is a primary mediator of the detoxification response. nih.govnih.gov |

| TGAII | A transcription factor that works with SCL14 to modulate the expression of downstream detoxification genes. nih.govmdpi.com |

| ANAC102 | A pivotal transcription factor that acts downstream of SCL14 and upstream of other ANAC factors and detoxification enzymes. nih.govnih.gov |

| ANAC002, ANAC032, ANAC081 | Downstream ANAC transcription factors regulated by ANAC102, involved in activating detoxification enzymes. nih.gov |

Interplay with Broader Metabolic Pathways

Modulatory Effects on Hydroxylase Enzymes and Metabolic Flux

Beta-cyclocitral exerts modulatory effects on key enzymes within metabolic pathways, leading to significant shifts in metabolic flux. It has been noted for its inhibiting characteristics on hydroxylase enzymes, which can create complex feedback loops and establish new homeostatic states within the cell's metabolic network. mdpi.com Cytochrome P450 monooxygenases, a major family of hydroxylase enzymes, are crucial for the metabolism of a vast array of endogenous and exogenous compounds. mdpi.comresearchgate.net While direct inhibition of specific hydroxylases by beta-cyclocitral-d5 is an area of ongoing research, its impact on metabolic flux is well-documented in the context of isoprenoid biosynthesis. mdpi.comnih.gov

A primary example of this modulation is the direct impact of beta-cyclocitral on the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govurl.edu This pathway is essential for the synthesis of isoprenoid precursors in plant plastids. nih.gov Research has shown that beta-cyclocitral inhibits both the transcript accumulation and the enzymatic activity of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the rate-controlling enzyme of the MEP pathway. nih.govurl.edu This inhibition leads to a significant down-regulation and suppression of flux through the entire MEP pathway. nih.govurl.edu This reduction in metabolic flux is a strategic response observed during stress conditions like herbivory, redirecting the plant's resources from growth-related processes (the MEP pathway produces precursors for photosynthetic metabolites) towards defense. nih.gov

| Enzyme | Pathway | Effect of Beta-Cyclocitral | Consequence on Metabolic Flux |

| Hydroxylase Enzymes | General Metabolism | Inhibitory traits noted. mdpi.com | Establishes new homeostasis pathways. mdpi.com |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Isoprenoid Biosynthesis (MEP Pathway) | Inhibition of transcript levels and direct enzyme activity. nih.govurl.edu | Decreased flux through the MEP pathway. nih.gov |

Elucidation of Metabolic Cross-Talk Between Isoprenoid Pathways

The regulation of the MEP pathway by beta-cyclocitral highlights the intricate metabolic cross-talk between different isoprenoid biosynthesis pathways within the cell. In plants, isoprenoid precursors are synthesized via two distinct routes: the cytosolic mevalonate (B85504) (MVA) pathway and the plastid-localized MEP pathway. nih.govnih.gov The MVA pathway is responsible for producing precursors for compounds like sterols and sesquiterpenes, while the MEP pathway supplies precursors for chlorophylls (B1240455), carotenoids, and monoterpenes. nih.govnih.gov

Research on Beta Cyclocitral D5 in Plant Biological Processes

Regulation of Plant Development and Environmental Stress Responses

Beta-Cyclocitral (B22417) has emerged as a key regulator influencing various aspects of plant development and enhancing tolerance to abiotic stresses such as drought and high light. mdpi.comresearchgate.netfrontiersin.org Its effects are particularly notable in shaping root system architecture and bolstering plant resilience under adverse conditions. frontiersin.orgpnas.orgplantae.org

Impact on Root System Architecture and Biomass Allocation

Studies have demonstrated that beta-Cyclocitral significantly impacts root development. It acts as a root growth regulator, promoting both primary root growth and lateral root branching by stimulating cell divisions in root meristems. frontiersin.orgpnas.orgplantae.orgresearchgate.net This effect has been observed across different plant species, including the model plant Arabidopsis thaliana, as well as in economically important crops like rice and tomato. frontiersin.orgpnas.orgplantae.orgresearchgate.net Exogenous application of beta-Cyclocitral can lead to altered root system architecture, resulting in root systems that are deeper and more compact. pnas.orgplantae.orggoogle.com

Enhancement of Drought Tolerance Phenotypes

Beta-Cyclocitral and its derivative, beta-cyclocitric acid (β-CCA), have been implicated in enhancing plant tolerance to drought stress. researchgate.netfrontiersin.orgfrontiersin.orgnih.govoup.combiorxiv.orgresearchgate.net Beta-cyclocitral is converted into the water-soluble beta-cyclocitric acid in plant leaves. nih.govbiorxiv.org Beta-cyclocitric acid acts as a signal that improves plant tolerance to drought through mechanisms distinct from well-established responses like stomatal closure, osmotic potential adjustment, and jasmonate signaling. nih.govbiorxiv.org This protective effect of beta-cyclocitric acid has been observed in various plant species, indicating a conserved mechanism. nih.govbiorxiv.org Research suggests that beta-Cyclocitral-d5 also enhances drought tolerance in plants like Arabidopsis thaliana and Capsicum sp., potentially through mechanisms involving the upregulation of antioxidant enzymes.

Data highlighting the impact on drought tolerance:

| Plant Species | Effect of Beta-Cyclocitral / Beta-Cyclocitric Acid | Proposed Mechanism | Source |

| Arabidopsis thaliana | Enhanced drought tolerance | Modulation of 1O2-responsive genes, activation of detoxification pathways | frontiersin.orgnih.gov |

| Arabidopsis thaliana | Improved drought tolerance (attributed to β-CC-d5) | Upregulation of antioxidant enzymes | |

| Tomato | Primes plants against drought | Eliciting multiple stress signals, transcriptional reprogramming | nih.govnih.gov |

| Peach seedlings | Enhanced drought tolerance | Increased relative water content, root activity, reduced electrolyte leakage, enhanced photosynthesis, increased antioxidant enzyme activity | researchgate.net |

Mechanisms of Adaptation to High Light Stress Conditions

Beta-Cyclocitral plays a role in plant adaptation to high light stress, a condition that can lead to photooxidative damage. mdpi.comresearchgate.netnih.gov Under high light, beta-Cyclocitral is generated in the chloroplast, primarily through the oxidation of beta-carotene (B85742) by singlet oxygen (¹O₂). biorxiv.orgnih.govnih.gov This compound acts as a signal that helps mitigate photooxidative stress. nih.gov

The mechanism involves the recruitment of the xenobiotic response pathway, which includes transcription factors such as SCL14, TGAII, and ANAC102. nih.gov This pathway contributes to cellular detoxification, thereby enhancing the plant's ability to cope with excessive light. nih.gov Research also indicates that this compound can enhance light stress adaptation, potentially through the activation of the ¹O₂ signaling pathway and increasing cellular detoxification capabilities.

Role as a Putative Signaling Molecule in Planta

Beta-Cyclocitral functions as a signaling molecule within plants, mediating responses to both developmental cues and environmental challenges. mdpi.comencyclopedia.pubresearchgate.netbiorxiv.orgnih.govnih.govmdpi.com It is considered a stress signal that accumulates under unfavorable ecological conditions. mdpi.comencyclopedia.pub

Investigation of Non-Cell-Autonomous Signaling Cues in Plant Development

As a volatile compound, beta-Cyclocitral has the potential to act as a non-cell-autonomous signaling molecule, capable of moving beyond its production site to influence distant cells or tissues. researchgate.net While the search results confirm its role as a signaling molecule that regulates nuclear gene expression and influences root development, the specifics of its non-cell-autonomous movement and its precise role as a long-distance signal in plant development require further dedicated investigation. encyclopedia.pub However, its volatile nature suggests a capacity for intercellular or even inter-plant communication, as observed in other contexts. researchgate.net

Differentiation from Established Phytohormones (e.g., Abscisic Acid, Strigolactones) in Signaling Networks

Beta-Cyclocitral is distinct from established phytohormones like abscisic acid (ABA) and strigolactones (SLs) in its biosynthesis and some aspects of its signaling. mdpi.comencyclopedia.pubfrontiersin.orgnih.govmdpi.comresearchgate.net While carotenoids serve as precursors for ABA and SLs, beta-Cyclocitral is primarily formed through the cleavage of beta-carotene by carotenoid cleavage dioxygenase 4 (CCD4) or non-enzymatically by reactive oxygen species, particularly singlet oxygen. mdpi.comencyclopedia.pubfrontiersin.orgnih.govmdpi.comresearchgate.net In contrast, SL biosynthesis involves CCD7 and CCD8, and ABA biosynthesis is catalyzed by NCED enzymes. mdpi.comencyclopedia.pubnih.gov

Furthermore, research indicates that beta-Cyclocitral's effects on root growth appear to be independent of auxin, brassinosteroid, and reactive oxygen species signaling pathways. frontiersin.orgpnas.orgplantae.org While beta-Cyclocitral can influence the expression of stress-responsive genes, this occurs without necessarily eliciting the biosynthesis of ABA and jasmonic acid. nih.govmdpi.com One study even reported that beta-Cyclocitral negatively affects ABA biosynthesis in rice under specific conditions. nih.gov This suggests that beta-Cyclocitral operates through distinct signaling pathways, although complex interactions within the plant's signaling network are likely.

Case Studies and Functional Characterization in Model Plant Species

Research employing beta-Cyclocitral, sometimes utilizing its deuterated form this compound for analytical purposes, has provided insights into its functional characterization in various model plant species. These studies highlight its involvement in key biological processes, particularly root development and stress responses.

Research Findings in Arabidopsis thaliana

Studies in Arabidopsis thaliana have identified beta-Cyclocitral as a regulator of root stem cell behavior, promoting root growth and branching. smolecule.combiorxiv.org It has been shown to enhance primary root length and lateral root branching. The effect on root development is attributed to the stimulation of meristematic cell divisions in both primary and lateral root meristems. Research suggests that beta-Cyclocitral may influence auxin-responsive pathways, as indicated by increased meristematic divisions in auxin-responsive lines following treatment.

Furthermore, beta-Cyclocitral functions as a signaling molecule in Arabidopsis under stress conditions. researchgate.net It is involved in singlet oxygen (¹O₂) signaling, which is crucial for triggering acclimatory mechanisms under high light stress. uliege.be Beta-Cyclocitral acts upstream of the METHYLENE BLUE SENSITIVITY 1 (MBS1) protein, mediating the transfer of the ¹O₂ signal to the nucleus, leading to photoacclimation. uliege.be Beta-Cyclocitral also enhances the expression of stress-responsive genes without necessarily eliciting jasmonic acid and abscisic acid biosynthesis. Beta-Cyclocitral acid, a derivative, has also been implicated in drought stress responses in Arabidopsis. researchgate.net Specifically, research indicates that this compound enhances drought tolerance and light stress adaptation in Arabidopsis thaliana.

Insights from Studies in Rice (Oryza sativa)

In rice (Oryza sativa), beta-Cyclocitral has been found to promote root growth and branching, similar to its effects observed in Arabidopsis. smolecule.comhhmi.orgnih.gov This promotion of root development is considered to have potential implications for agriculture. researchgate.net Notably, treatment with beta-Cyclocitral has been shown to enhance plant vigor in rice when exposed to salt-contaminated soil, suggesting a role in abiotic stress tolerance. researchgate.nethhmi.orgfrontiersin.org

Observations in Capsicum sp. and Other Agronomically Important Crops

Research has extended to other agronomically important crops, including Capsicum sp. (bell pepper) and tomato (Solanum lycopersicum). Beta-Cyclocitral has been observed to inhibit carotenoid synthesis in the ripening fruit of bell pepper (Capsicum annuum). nih.gov In tomato, beta-Cyclocitral promotes root growth and branching and contributes to resistance to salty soil. smolecule.comhhmi.orgnih.gov A study specifically mentioning this compound indicates that it enhances drought tolerance and light stress adaptation in Capsicum sp. These findings across different crops highlight the potential of beta-Cyclocitral as a tool to enhance traits relevant to agricultural productivity and stress resilience.

Data from research on the effects of beta-Cyclocitral (including studies potentially utilizing this compound as a tool) in model plant species are summarized below:

| Plant Species | Observed Biological Effects |

| Arabidopsis thaliana | Promotes root growth and branching smolecule.combiorxiv.org. Stimulates root stem cell divisions . Involved in ¹O₂ signaling and photoacclimation uliege.be. Enhances drought tolerance and light stress adaptation . |

| Rice (Oryza sativa) | Promotes root growth and branching smolecule.comhhmi.orgnih.gov. Enhances plant vigor under salt stress researchgate.nethhmi.orgfrontiersin.org. |

| Capsicum sp. | Inhibits carotenoid synthesis in fruit (C. annuum) nih.gov. Enhances drought tolerance and light stress adaptation . |

| Tomato (S. lycopersicum) | Promotes root growth and branching smolecule.comhhmi.orgnih.gov. Contributes to salt resistance hhmi.org. |

Environmental and Microbial Research Applications of Beta Cyclocitral D5

Cyanobacterial Production and Ecological Significance

Association with Volatile Organic Compound Production by Microcystis Species

Beta-cyclocitral (B22417) is a prominent volatile organic compound (VOC) specifically produced by cyanobacteria of the genus Microcystis, a major contributor to freshwater algal blooms worldwide. nih.govmdpi.com This compound is a C10-apocarotenoid derived from the oxidative cleavage of β-carotene. nih.gov Its production is closely associated with the growth phases of Microcystis aeruginosa, with studies showing that both intracellular and total concentrations of β-cyclocitral increase significantly during the log and stationary phases of growth. nih.govdoaj.org Research has identified β-cyclocitral as one of the main odorous compounds produced by M. aeruginosa, contributing to the characteristic sweet, tobacco-like scent of algae-laden water. nih.gov The production of β-cyclocitral is considered a specific marker for Microcystis, distinguishing it from other cyanobacterial genera. nih.govmdpi.com

Investigation of Lytic Activity and Role in Algal Bloom Regulation Hypotheses

Scientific investigations have revealed that β-cyclocitral possesses lytic activity against cyanobacteria, including Microcystis itself. nih.govresearchgate.net This autolytic effect is hypothesized to be a key factor in the regulation of cyanobacterial populations and the dynamics of algal blooms. nih.gov The lytic process is associated with a distinctive phenomenon where the water turns a characteristic blue color. researchgate.netresearchgate.net This color change results from the degradation of chlorophyll-a and β-carotene within the cyanobacterial cells, which unmasks the more chemically resistant blue pigment, phycocyanin. researchgate.netresearchgate.net

The mechanism behind this is linked to the oxidation of β-cyclocitral in water to form 2,6,6-trimethylcyclohexene-1-carboxylic acid (β-cyclocitric acid). researchgate.netresearchgate.net This acidification creates stress on the cyanobacterial cells, leading to pigment degradation and eventual lysis. nih.govmdpi.com This process suggests that β-cyclocitral and its derivatives are involved in a complex chemical signaling and population control mechanism within cyanobacterial communities, potentially influencing the succession and decline of blooms. nih.gov

Utilization as an Environmental Marker for Cyanobacterial Presence and Dynamics

Due to its specific origin from Microcystis species, β-cyclocitral is a valuable environmental marker or biomarker for tracking the presence and proliferation of these cyanobacteria in aquatic ecosystems. nih.govmdpi.com Monitoring the concentration of β-cyclocitral in water bodies can provide an indirect measure of Microcystis biomass and activity. This is particularly useful for the early detection and monitoring of harmful algal blooms (HABs). The detection of β-cyclocitral can signal a high density of Microcystis cells, which is often observed from late summer into autumn. nih.gov Its presence is also thought to be involved in shaping the species composition of cyanobacteria within a lake. nih.gov

**Table 1: Research Findings on Beta-Cyclocitral Production by *Microcystis aeruginosa***

| Finding | Description | Reference |

|---|---|---|

| Primary VOC | β-cyclocitral is the main odorous compound produced by M. aeruginosa. | nih.gov |

| Growth Phase Dependency | Intracellular concentrations peak during the stationary growth phase. | nih.govdoaj.org |

| Precursor Relationship | Production of β-cyclocitral is linearly dependent on its precursor, β-carotene, particularly during the log phase. | nih.gov |

| Extracellular Levels | Extracellular concentrations are generally low, accounting for less than 5% of the total concentration during active growth. | nih.gov |

Formation Dynamics in Aquatic Environments and Analytical Implications

Influence of Elevated Temperatures and Acidification on In Situ Formation from Intermediates

Recent research indicates that β-cyclocitral may not exist in its intact, free form within healthy cyanobacterial cells. nih.govmdpi.com Instead, it is formed from cellular intermediates under specific physical and chemical conditions. nih.gov Studies have shown that analytical techniques involving heating, such as solid-phase microextraction (SPME) at elevated temperatures (e.g., 60°C), are critical for the detection of β-cyclocitral. mdpi.com This suggests that heat facilitates the conversion of precursors into the volatile β-cyclocitral that is then measured. nih.govmdpi.com

Furthermore, acidification of water samples has been shown to be even more effective than heating at promoting the formation of β-cyclocitral from its intermediates. nih.gov This finding aligns with the observation that the natural oxidation of β-cyclocitral to β-cyclocitric acid lowers the pH in the microenvironment of cyanobacterial blooms, potentially triggering further release and conversion of the compound. researchgate.netresearchgate.net

Implications for Accurate Environmental Sample Analysis and Interpretation

The discovery that β-cyclocitral is formed from intermediates during sample workup has significant implications for its analysis and the interpretation of environmental data. nih.gov It highlights that the measured concentration of β-cyclocitral can be highly dependent on the analytical method used, particularly the extraction temperature and pH. mdpi.com This variability can lead to discrepancies in reported concentrations and complicates the comparison of data across different studies.

To address these analytical challenges, the use of a stable isotope-labeled internal standard, such as beta-cyclocitral-d5, is indispensable. By adding a known amount of this compound to a sample before extraction and analysis, scientists can correct for variations in extraction efficiency and matrix effects. The deuterated standard behaves almost identically to the native compound during the heat- or acid-induced formation from precursors and subsequent analysis by methods like gas chromatography-mass spectrometry (GC-MS). This ensures that the quantification of β-cyclocitral is accurate and reproducible, providing reliable data for assessing water quality and understanding the ecological role of this important cyanobacterial VOC.

Table 2: Factors Influencing Beta-Cyclocitral Formation and Analysis

| Factor | Influence on Beta-Cyclocitral | Analytical Implication | Reference |

|---|---|---|---|

| Elevated Temperature | Promotes the conversion of cellular intermediates into β-cyclocitral. | Heating during extraction (e.g., SPME) is critical for detection and can influence quantification. | nih.govmdpi.com |

| Acidification | More effective than heating in promoting the formation of β-cyclocitral from precursors. | Sample pH during extraction significantly impacts the measured concentration. | nih.gov |

| Analytical Method | Different extraction methods (e.g., SPME vs. solvent extraction) can yield different results due to varying conditions. | Method standardization is crucial; use of internal standards like this compound is required for accuracy. | nih.govmdpi.com |

Broader Microbial Interactions and Ecological Roles of this compound

This compound, as the deuterated analogue of beta-cyclocitral, serves as a critical analytical tool in environmental and microbial research. Its primary application is as an internal standard for the precise quantification of its naturally occurring counterpart, beta-cyclocitral, in complex environmental matrices. The ecological significance of beta-cyclocitral is pronounced, particularly in aquatic ecosystems, where it functions as a potent signaling molecule. The use of this compound enables researchers to accurately measure the concentration and flux of beta-cyclocitral, thereby elucidating its multifaceted roles in microbial interactions.

Stable heavy isotopes of elements like hydrogen are incorporated into molecules to be used as tracers for quantification. medchemexpress.com This technique, known as isotope dilution mass spectrometry, is essential for obtaining accurate measurements of volatile organic compounds (VOCs) like beta-cyclocitral in environmental samples.

Defensive Signaling in Cyanobacteria

One of the most well-documented ecological roles of beta-cyclocitral is its function as a grazer defense signal in the bloom-forming cyanobacterium Microcystis. medchemexpress.comscispace.com Research has shown that beta-cyclocitral is not typically present in significant amounts in healthy, intact Microcystis cells. scispace.com However, upon cell rupture, such as during grazing by zooplankton like Daphnia magna, a rapid enzymatic reaction is triggered. scispace.com This reaction involves the cleavage of β-carotene by a specific carotene oxygenase, leading to the production and release of high concentrations of beta-cyclocitral. scispace.com

The release of this volatile compound acts as a powerful repellent and a signal of poor food quality to grazers. scispace.commdpi.com Studies have demonstrated that exposure to beta-cyclocitral induces a marked increase in the swimming velocity of Daphnia magna, indicating a phobic or avoidance response. scispace.com The use of this compound as an internal standard would be crucial in experiments designed to quantify the precise amount of beta-cyclocitral released per cyanobacterial cell upon lysis, as shown in the hypothetical data below which is based on published research.

| State of Microcystis Cells | Beta-Cyclocitral Concentration per Cell (attomoles/cell) |

|---|---|

| Live/Intact | ~2.6 |

| Ruptured | 77 ± 5.5 |

Allelopathic and Lytic Effects

Beyond its role as a grazer deterrent, beta-cyclocitral exhibits allelopathic properties, influencing the surrounding microbial community. It has been reported to have a lytic effect on other cyanobacteria, potentially playing a role in the regulation of cyanobacterial species composition in aquatic environments. nih.govnih.gov This lytic activity can lead to a characteristic blue coloration of the water due to the release of phycocyanin pigments from the lysed cells. nih.govresearchgate.net

Furthermore, beta-cyclocitral can be oxidized in the aquatic environment to form β-cyclocitric acid. researchgate.net This derivative can contribute to the acidification of the water, which in turn can cause chlorophyll (B73375) loss and further cell lysis in cyanobacteria. mdpi.com The accurate measurement of beta-cyclocitral concentrations in natural water bodies, facilitated by the use of this compound, is vital for understanding its impact on microbial population dynamics and water chemistry.

Role in Plant and Broader Ecosystem Signaling

The influence of beta-cyclocitral extends beyond aquatic systems and microbial interactions. It is recognized as a bioactive compound in terrestrial plants, where it acts as a stress signal that accumulates under adverse ecological conditions such as high light, drought, and herbivory. mdpi.comnih.govnih.govmdpi.com It is involved in regulating gene expression related to stress tolerance. medchemexpress.comnih.govnih.govmdpi.com While the direct study of this compound in these broader ecological roles is not documented, its use as a quantitative tool is implicit in the research that establishes these functions.

The concentrations of beta-cyclocitral can vary significantly depending on the growth phase of the producing organism and environmental conditions. nih.govmdpi.com For instance, in cultures of Microcystis aeruginosa, the concentration of beta-cyclocitral has been observed to increase significantly during the stationary phase of growth. nih.govmdpi.com

| Growth Phase | Total Beta-Cyclocitral Concentration (µg/L) |

|---|---|

| Initial | 0.41 |

| Logarithmic (Day 29) | 222 |

| Early Stationary (Day 36) | 329 |

| Late Stationary (Day 92) | 415 |

| Decay (Day 141) | 13.12 |

Broader Scientific Applications and Future Research Directions

Applications in Food Science and Flavor Chemistry

In food science, beta-cyclocitral-d5 is utilized in the analysis of volatile compounds, contributing to flavor profiling and quality assessment.

Role as a Marker Compound for Flavor Profiling and Food Quality Assessment

This compound serves as a marker compound in flavor profiling. Its presence in food products can provide insights into specific processing conditions or indicate the quality of the product. For instance, beta-cyclocitral (B22417) itself, the non-deuterated form, is a volatile compound originating from the degradation of carotenoids and can be used as a differentiator compound between vacuum-freeze dried (VFD)-treated and non-VFD-treated samples. mdpi.com Similarly, its presence can indicate the death of cyanobacterial cells in aquatic environments, as it is a product of enzymatic degradation of beta-carotene (B85742) by certain cyanobacterial strains. researchgate.net

Assessment of Metabolic Cross-Talk in Food Matrices (e.g., Melon Fruit)

The deuterated form, this compound, is frequently employed as an internal standard in metabolomics research due to its stable isotopic composition, enabling accurate quantification of metabolites in biological samples. In studies analyzing volatile compounds in melon fruit, this compound has been used to assess the metabolic cross-talk between isoprenoids and their derivatives, such as beta-carotene and beta-ionone (B89335). nih.gov This helps in understanding the complex metabolic interactions that influence the quality of ripe fruit. nih.gov

Potential Applications in Proteomics Research

While the primary application of this compound is in analytical chemistry and metabolomics, its potential in proteomics research is being explored. smolecule.com

Exploration for Studying Protein Interactions and Dynamics within Biological Systems

There is potential for the use of this compound in proteomics to study protein interactions and dynamics within biological systems. smolecule.com Although detailed research findings specifically on this compound in this context are limited in the provided search results, the broader field of proteomics utilizes stable isotope labeling, similar to the deuteration in this compound, for quantitative analysis and studying protein behavior. nih.govfrontiersin.org This suggests a potential avenue for future research where this compound or related labeled compounds could be employed in methodologies aimed at understanding protein interactions or dynamics, particularly in pathways where beta-cyclocitral is involved, such as carotenoid metabolism or stress signaling in plants. mdpi.comub.edu

Research in Organic Synthesis and Reaction Mechanism Elucidation

This compound can be involved in research pertaining to organic synthesis and the elucidation of reaction mechanisms. solubilityofthings.com

Exploration of Reactivity Patterns and Chemical Transformations

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Research in organic synthesis explores the reactivity patterns of compounds like this compound and their chemical transformations. solubilityofthings.com For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols. Understanding these reactions and their mechanisms is crucial for synthesizing complex organic materials and exploring new synthetic pathways. solubilityofthings.comresearchgate.net While the provided results mention the reactions of this compound, detailed data tables or specific research findings on its unique reactivity patterns due to deuteration were not extensively available. However, the study of reaction mechanisms involving similar cyclic aldehydes and the use of catalysts like cyclodextrins in organic synthesis are active areas of research. researchgate.netmdpi.com

Utility as an Intermediate in the Synthesis of More Complex Organic Materials

While information specifically detailing the use of this compound as a synthetic intermediate in complex organic materials is limited in the provided search results, its non-deuterated analog, beta-cyclocitral, is recognized as a versatile intermediate in organic synthesis. Beta-cyclocitral is a key intermediate for the synthesis of valuable products, including those used in tobacco flavoring. coresta.org Its reactivity makes it suitable for various chemical transformations. coresta.org For instance, beta-cyclocitral can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives, reduction to yield alcohols or other reduced forms, and substitution reactions. The synthesis of safranal, although often starting from alpha-cyclocitral (B21970), highlights the potential for cyclocitral isomers as building blocks for other compounds. scentree.co A directed aldol (B89426) condensation involving a beta-cyclocitral derivative was also used in the synthesis of all-trans-retinol-d5, demonstrating the potential for cyclocitral derivatives in the synthesis of complex labeled molecules. Given the structural similarity and the primary use of this compound as a labeled standard, its potential as an intermediate in the synthesis of complex deuterated organic materials for specific research applications, such as tracking or mechanistic studies, can be inferred, although specific examples were not prominently found.

Comparative Studies with Related Apocarotenoids and Deuterated Analogs

Comparing this compound with related compounds provides insight into the impact of both structural variations and isotopic labeling on their properties and applications.

Beta-cyclocitral, alpha-cyclocitral, and gamma-cyclocitral are isomers with the molecular formula C₁₀H₁₆O, differing in the position of the double bond and the aldehyde group on the cyclohexene (B86901) ring. Beta-cyclocitral is a monoterpenoid derived from the oxidative cleavage of beta-carotene. mdpi.comwikipedia.org It is an endogenous volatile compound in plants and acts as a stress signal. mdpi.comencyclopedia.pub Alpha-cyclocitral is also an organooxygen compound. nih.gov While both beta- and alpha-cyclocitral are derived from carotenoids, their structural differences lead to variations in their properties and potential biological roles. For example, alpha-cyclocitral can isomerize easily to beta-cyclocitral. prepchem.com The synthesis of safranal, a compound found in saffron, can start from alpha-cyclocitral, whereas using beta-cyclocitral for this synthesis yields a complex mixture. scentree.co This suggests distinct reactivity profiles for the isomers. Gamma-cyclocitral is another isomer, though less information is readily available regarding its specific biological functions compared to alpha and beta isomers in the provided results. thegoodscentscompany.com The deuteration in this compound primarily serves to alter its mass for analytical purposes, rather than fundamentally changing its core chemical reactivity or biological function compared to non-deuterated beta-cyclocitral.

The application of this compound as a deuterated internal standard is analogous to the use of other deuterated compounds in quantitative analysis, particularly in mass spectrometry. Deuterated internal standards like d5-geosmin and d3-MIB are widely used for the determination of their non-deuterated counterparts, geosmin (B144297) and 2-methylisoborneol (B1147454) (MIB), in environmental water samples. psu.eduscirp.orgresearchgate.netdss.go.th Geosmin and MIB are earthy and musty odor compounds produced by cyanobacteria and actinomycetes, and their accurate quantification in water is crucial for assessing water quality. psu.eduscirp.orgwikipedia.org

The principle behind using deuterated internal standards is the stable isotope dilution assay (SIDA). psu.eduscirp.orgresearchgate.net A known amount of the deuterated standard is added to the sample matrix. Because the deuterated standard and the analyte (non-deuterated compound) have very similar chemical and physical properties, they behave identically during sample preparation and analysis, including extraction and chromatography. mpg.de However, they are distinguishable by mass spectrometry due to the mass difference introduced by the deuterium (B1214612) atoms. mpg.demetwarebio.comresearchgate.net This allows for precise quantification of the analyte by measuring the ratio of the peak areas or intensities of the analyte and the internal standard in the mass chromatogram. scirp.org This approach effectively compensates for variations in sample matrix effects and analytical recovery. psu.eduresearchgate.net

The utility of d5-geosmin and d3-MIB as internal standards has been demonstrated in various analytical methods, including purge-and-trap coupled with GC/MS (SIDA-PT-GC/MS) and headspace solid-phase microextraction coupled with GC/MS (SIDA-HS-SPME-GC/MS). psu.eduscirp.orgresearchgate.netdss.go.th These methods have shown good linearity and detection limits for geosmin and MIB in water samples. psu.eduscirp.orgdss.go.th Similarly, this compound is used as an internal standard in metabolomics and flavor analysis for the quantification of beta-cyclocitral and related compounds.

Future Perspectives in Deuterated Compound Research

The increasing demand for deuterated compounds across various scientific fields points towards significant future research directions focused on novel labeling strategies and expanded applications. researchgate.netmejast.com

Future research in deuterated compounds will likely focus on developing more efficient, selective, and cost-effective isotopic labeling strategies. Current methods include conventional deuteration and hydrogen-deuterium exchange reactions, often employing catalysts like Pd/C in the presence of D₂O. researchgate.netmdpi.com The development of chemo/regioselective H-D exchange reactions using environmentally benign catalytic systems is an area of interest. mdpi.com

Specific areas of development include:

Site-specific and Segmental Labeling: For complex molecules like proteins, targeted labeling of specific residues or segments using chemical and enzymatic tools is crucial for detailed structural and functional analysis, particularly with techniques like NMR spectroscopy. nih.govresearchgate.net Novel strategies are being developed to achieve precise isotopic incorporation at desired positions. nih.govresearchgate.net

Radical Deuterations: With advancements in radical chemistry, there is growing interest in developing mild, cheap, and efficient radical deuteration technologies. researchgate.net

Late-Stage Labeling: Introducing isotopic labels at a late stage in the synthesis of complex organic molecules, including pharmaceuticals, is highly desirable to minimize the need for synthesizing labeled precursors. acs.org Research is ongoing to develop C-H activation mechanisms for direct hydrogen-deuterium exchange with improved regioselectivity and chemoselectivity. acs.org

Development of Transient Template Groups: This could be a worthwhile approach for controlling regioselectivity in H-D exchange reactions. acs.org

These advancements in labeling strategies will enable the creation of bespoke deuterated molecules tailored for specific research questions. riconnected.org.au

The applications of deuterated compounds are continuously expanding.

Biological Applications: Deuterated compounds are invaluable in biological research, including metabolomics, proteomics, and structural biology. mpg.demetwarebio.commdpi.comriconnected.org.au They are used as internal standards for accurate quantification of metabolites and proteins. mpg.demetwarebio.com Isotope labeling, including with deuterium, allows for tracing molecular dynamics, investigating metabolic pathways, and studying reaction mechanisms in biological systems. metwarebio.com Deuterated amino acids, for example, are used as probes in biological organisms and for structural analysis of proteins. mdpi.com The use of deuterium-labeled compounds in drug discovery and molecular imaging is also a growing field. mejast.com

Environmental Applications: Deuterated internal standards are essential for the accurate and sensitive analysis of environmental contaminants and naturally occurring compounds in matrices like water. psu.eduscirp.orgresearchgate.netdss.go.th This includes the quantification of odor compounds like geosmin and MIB. psu.eduscirp.orgdss.go.th Future research may explore the use of deuterated compounds for tracking the fate and transport of environmental pollutants.

Material Science Applications: The application of hydrogen-labeled molecules in materials science is increasing. acs.org Deuteration can alter the properties of materials, and this is being explored in areas such as organic light-emitting diodes (OLEDs) and fluorophores, taking advantage of kinetic isotope effects. acs.org Deuterated compounds are also used in neutron scattering techniques to study the structure and dynamics of materials. mejast.com

Q & A

Basic Question: What are the key experimental considerations for synthesizing and characterizing beta-Cyclocitral-d5?

To ensure reproducibility, the synthesis and characterization of this compound must adhere to rigorous protocols.

- Synthesis : Use isotopically labeled precursors (e.g., deuterated starting materials) and document reaction conditions (temperature, solvent, catalysts) in detail. For novel compounds, provide full synthetic pathways and purity validation (e.g., HPLC ≥95%) .

- Characterization : Employ NMR (¹H, ¹³C, and deuterium-specific techniques) and high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation and structural integrity. Cross-reference spectral data with non-deuterated analogs to validate shifts .

- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables/charts. Include critical data in the main manuscript, with extended datasets in supplementary materials .

Basic Question: How can researchers validate the stability of this compound under varying experimental conditions?

Stability studies require systematic design to assess degradation pathways and environmental influences: